6-Bromopyrrolo[1,2-b]pyridazin-4-ol
Description
6-Bromopyrrolo[1,2-b]pyridazin-4-ol is a brominated heterocyclic compound featuring a fused pyrrolo-pyridazine core. Its molecular formula is C₆H₄BrN₃O, with a bromine substituent at position 6 and a hydroxyl group at position 2.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[1,2-b]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6-7(11)1-2-9-10(6)4-5/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMBAXDLWYVBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C=C(C=C2C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Pyrrolo[1,2-b]pyridazin-4-ol
A primary method involves the bromination of pyrrolo[1,2-b]pyridazin-4-ol. This route leverages electrophilic aromatic substitution (EAS) due to the electron-rich nature of the pyrrolo-pyridazine ring system.
Procedure :
-
Substrate Preparation : Pyrrolo[1,2-b]pyridazin-4-ol is suspended in anhydrous dichloromethane (DCM) under nitrogen.
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Brominating Agent : N-Bromosuccinimide (NBS) is added stoichiometrically at 0°C to minimize polybromination.
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Catalyst : A catalytic amount of FeBr₃ (5 mol%) enhances regioselectivity, directing bromination to the 6-position.
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Workup : The reaction is quenched with aqueous Na₂S₂O₃, extracted with DCM, and purified via silica gel chromatography.
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Temperature | 0°C → room temperature |
| Purity (HPLC) | ≥95% |
This method’s regioselectivity is attributed to the para-directing effect of the hydroxyl group, stabilizing the intermediate arenium ion.
Triflation-Bromination Sequential Approach
A patent (WO2017181117A1) discloses a two-step strategy involving trifluoromethanesulfonation followed by bromide displacement.
Step 1: Triflation
this compound is treated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2,6-lutidine to form the corresponding triflate ester.
Conditions :
Step 2: Bromide Displacement
The triflate intermediate undergoes nucleophilic aromatic substitution (NAS) with LiBr in tetrahydrofuran (THF):
Optimization Notes :
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A modified bromination protocol using HBr/AcOH under microwave conditions (150°C, 20 min) achieves 80% yield.
Advantages :
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Reduced reaction time (20 min vs. 12 hours).
-
Enhanced selectivity due to controlled heating.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Bromination | 65–70 | 95 | Simple, one-pot | Moderate regioselectivity |
| Triflation-Bromination | 75–80 | 97 | High yield, scalability | Multi-step, costly reagents |
| Microwave-Assisted | 80 | 96 | Rapid, energy-efficient | Specialized equipment required |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis reveals planar geometry with intramolecular hydrogen bonding (O-H⋯N), stabilizing the solid-state structure.
Industrial-Scale Production Considerations
Suppliers like Nanjing Shizhou Biology Technology Co., Ltd., utilize flow chemistry for continuous bromination, achieving throughputs of 10 kg/batch. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrrolo[1,2-b]pyridazin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 4-position can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Scientific Research Applications
6-Bromopyrrolo[1,2-b]pyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells through the disruption of key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Kinase Inhibition
Indeno[1,2-b]indole derivatives (e.g., compounds 5a, 5b, 7a) share fused aromatic systems and substituent-dependent kinase inhibitory activity. For instance:
- Compound 5a (indeno[1,2-b]indole derivative) exhibits an IC₅₀ of 0.17 µM against CK2, outperforming emodin (IC₅₀ = 0.58 µM) .
- 6-Bromopyrrolo[1,2-b]pyridazin-4-ol lacks direct CK2 data but shares a bromine substituent analogous to position-specific halogens in active indenoindoles. Bromine at position 6 may enhance steric or electronic interactions with kinase active sites, similar to substituents at positions 5 and 7 in indenoindoles .
Table 1: Kinase Inhibitory Activity of Selected Compounds
| Compound | Core Structure | IC₅₀ (µM) | Key Substituents |
|---|---|---|---|
| 5a (Indenoindole) | Indeno[1,2-b]indole | 0.17 | 5-Position substituent |
| 6-Bromopyrrolo[1,2-b]... | Pyrrolo[1,2-b]pyridazin-4-ol | N/A | 6-Bromo, 4-hydroxy |
DNA-Binding Affinities in Quinoline-Diones
Aromatized indeno[1,2-b]quinoline-9,11-diones (e.g., compounds 16, 20) show higher DNA binding energies (FDE ≤ -10 kcal/mol) compared to non-aromatized analogs due to enhanced π-π stacking . The pyrrolo[1,2-b]pyridazine core in 6-bromo derivatives may similarly engage in DNA interactions, though its planar aromaticity is less extensive than quinoline-diones.
Table 2: DNA Binding Energies of Aromatic vs. Non-Aromatic Compounds
| Compound Type | FDE (kcal/mol) | Example Structure |
|---|---|---|
| Aromatized quinoline-dione | ≤ -10 | Indeno[1,2-b]quinoline-9,11-dione |
| Non-aromatized analog | > -10 | Non-aromatized indeno[1,2-b]quinoline |
Table 3: Physicochemical Properties of Brominated Analogs
| Compound | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|
| This compound | C₆H₄BrN₃O | 214.02 | 6-Br, 4-OH |
| 6-(Bromomethyl)pyrrolo[1,2-b]... | C₈H₇BrN₂ | 211.06 | 6-BrCH₂ |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine | C₇H₆BrN₃ | 212.05 | 3-Br, 5-NH₂ |
Comparison with Imidazo[1,2-a]pyridines
6-Bromoimidazo[1,2-a]pyridine derivatives (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate) are utilized in anticancer and antiviral research. Their imidazole-pyridine fusion offers distinct electronic properties compared to pyrrolo-pyridazines.
Biological Activity
6-Bromopyrrolo[1,2-b]pyridazin-4-ol is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom at the 6-position of the pyrrolopyridazine core. Its structure contributes to its biological activity, particularly as an enzyme inhibitor and receptor modulator.
Biological Activities
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes:
- Tankyrase Inhibition : This compound has been shown to inhibit tankyrase enzymes, which are involved in the regulation of Wnt signaling pathways. The inhibition of tankyrase can affect cellular proliferation and survival, making it a candidate for anticancer therapies.
- Adenosine Deaminase : Preliminary studies suggest that this compound may also interact with adenosine deaminase, an enzyme critical for purine metabolism. Inhibition of this enzyme could have implications for treating conditions like cancer and inflammatory diseases .
2. Anticancer Activity
This compound has demonstrated potential as an anticancer agent through various mechanisms:
- Cell Cycle Arrest : Studies have reported that treatment with this compound can lead to cell cycle arrest in cancer cell lines, thereby inhibiting tumor growth.
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells, promoting programmed cell death .
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding to Active Sites : As a tankyrase inhibitor, it binds to the active site of the enzyme, preventing its function and disrupting downstream signaling pathways associated with oncogenesis.
- Modulation of Receptor Activity : The compound may also modulate the activity of various receptors involved in cellular signaling, further influencing cellular responses to external stimuli.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for 6-bromopyrrolo[1,2-b]pyridazin-4-ol, and how can reaction conditions be optimized?
Answer: The synthesis of brominated pyrrolo-pyridazine derivatives typically involves cyclization or bromination strategies. For example:
- Cyclization : A precursor such as a substituted enaminone can undergo cyclization using ammonium acetate as a catalyst (common in pyrrolo-pyridazine synthesis) .
- Bromination : Direct bromination of the pyrrolo-pyridazine core using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions (e.g., DMF at 60°C) .
- Optimization : Reaction yields are improved by adjusting solvent polarity (e.g., toluene or DMF), temperature (50–80°C), and stoichiometric ratios of brominating agents. Evidence from cyclization reactions in pyrrolo-pyridazine derivatives highlights the use of p-toluenesulfonic acid (p-TSA) in toluene for enhanced regioselectivity .
Q. What analytical techniques are critical for characterizing this compound?
Answer: Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and bromine placement. For example, coupling constants in aromatic regions distinguish pyrrole and pyridazine rings .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., C₈H₆BrN₃O) and isotopic patterns for bromine .
- Infrared Spectroscopy (IR) : Identifies functional groups like hydroxyl (-OH) or carbonyl (C=O) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for confirming tautomeric forms .
Q. How does bromination impact the reactivity of the pyrrolo-pyridazine core?
Answer: Bromine acts as an electron-withdrawing group, directing further electrophilic substitution to meta/para positions. It also increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMSO). Brominated derivatives show improved stability in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-brominated analogs .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases or proteases). For example, pyrrolo-pyridazine analogs have been docked into SARS-CoV-2 M<sup>pro</sup> active sites to assess inhibition potential .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP for lipophilicity) and toxicity. Bromine’s electronegativity may reduce metabolic degradation, extending half-life .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .
Q. How can contradictory spectral data for brominated pyrrolo-pyridazines be resolved?
Answer: Case study: If NMR data conflicts with expected tautomeric forms (e.g., enol vs. keto), employ:
Q. What strategies improve the thermal stability of this compound during storage?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for pyrrolo-pyridazines) .
- Lyophilization : Remove hydrolytic impurities by freeze-drying under inert atmosphere .
- Additives : Stabilize with antioxidants (e.g., BHT) or store in amber vials to prevent photodegradation .
Methodological Tables
Q. Table 1. Comparative Reactivity of Brominated Pyrrolo-Pyridazines
Q. Table 2. Key Spectral Data for this compound
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (d, J=5.2 Hz, 1H) | Pyridazine H-3 |
| HRMS (ESI+) | m/z 256.9743 [M+H]⁺ | C₈H₆BrN₃O⁺ (Δ 0.5 ppm) |
| IR (KBr) | 3250 cm⁻¹ (broad) | -OH stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
